molecular formula C25H17ClN4O4S B2843867 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one CAS No. 2034326-80-0

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one

Cat. No.: B2843867
CAS No.: 2034326-80-0
M. Wt: 504.95
InChI Key: GRSOMVTZPIEJBU-UHFFFAOYSA-N
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives have been synthesized and evaluated for various biological activities, including their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. For instance, Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities, showing potent activities in some derivatives (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016). Similarly, Mohamed et al. (2010) synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives, exhibiting significant antimicrobial activity against a range of bacteria and fungi (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).

Antimicrobial and Antifungal Properties

Several studies have focused on synthesizing quinazolinone derivatives with enhanced antimicrobial and antifungal properties. Párkányi and Schmidt (2000) synthesized quinazolinone derivatives with potential biological activity, suggesting their utility in developing new antimicrobial agents (Párkányi & Schmidt, 2000). Kapoor et al. (2017) also synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated them for antimicrobial potential, finding moderate to significant activity against both Gram-positive and Gram-negative bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017).

Anticancer Research

The anticancer potential of quinazolinone derivatives has been a significant area of interest. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating them for in vitro antitumor activity and finding some compounds to exhibit broad-spectrum antitumor activity (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). This highlights the potential of quinazolinone derivatives as candidates for anticancer drug development.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSOMVTZPIEJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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